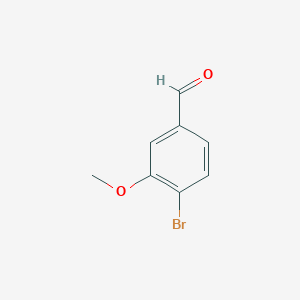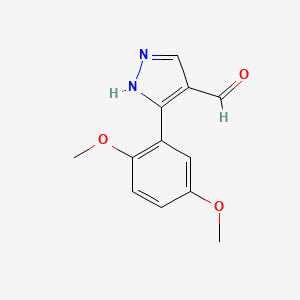
5-氨基嘧啶-2-甲酰胺
描述
5-Aminopyrimidine-2-carboxamide is an organic compound with the molecular formula C5H6N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and structural versatility .
科学研究应用
5-Aminopyrimidine-2-carboxamide has numerous applications in scientific research:
作用机制
- 5-Aminopyrimidine-2-carboxamide belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring with a ketone group. Specifically, it contains a six-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
- While specific primary targets for this compound are not explicitly mentioned, pyrimidines in general exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
- However, anti-inflammatory effects of pyrimidines, in general, are attributed to their inhibitory response against certain vital inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
Target of Action
Mode of Action
5-Aminopyrimidine-2-carboxamide . 🧪🔍 .
生化分析
Biochemical Properties
5-Aminopyrimidine-2-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are vital in inflammatory processes . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, 5-Aminopyrimidine-2-carboxamide has been shown to inhibit the activity of certain proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 5-Aminopyrimidine-2-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, 5-Aminopyrimidine-2-carboxamide can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Moreover, the compound’s impact on gene expression and cellular metabolism underscores its potential in regulating cellular functions and maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Aminopyrimidine-2-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, 5-Aminopyrimidine-2-carboxamide has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in inflammation and cell proliferation, further elucidating the compound’s molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminopyrimidine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Aminopyrimidine-2-carboxamide remains stable under specific conditions, such as room temperature and inert atmosphere . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of storage and handling conditions . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of inflammation and cell proliferation .
Dosage Effects in Animal Models
The effects of 5-Aminopyrimidine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
5-Aminopyrimidine-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its conversion into active metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of 5-Aminopyrimidine-2-carboxamide is crucial for elucidating its overall biochemical role and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Aminopyrimidine-2-carboxamide is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters ensures its proper localization and accumulation in target tissues . For instance, transporters such as P-glycoprotein play a role in the cellular uptake and distribution of 5-Aminopyrimidine-2-carboxamide, affecting its bioavailability and therapeutic efficacy . Additionally, binding proteins can facilitate the compound’s transport to specific cellular compartments, further influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 5-Aminopyrimidine-2-carboxamide is a critical factor determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 5-Aminopyrimidine-2-carboxamide can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and signaling proteins, further influencing cellular processes . Understanding the subcellular localization of 5-Aminopyrimidine-2-carboxamide provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 5-Aminopyrimidine-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of amidines with β-dicarbonyl compounds. Another method includes the cyclization of appropriate precursors .
Industrial Production Methods: Industrial production of 5-Aminopyrimidine-2-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
化学反应分析
Types of Reactions: 5-Aminopyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
相似化合物的比较
2-Aminopyrimidine: Another pyrimidine derivative with similar structural features and biological activities.
4-Aminopyrimidine: Known for its use in medicinal chemistry and similar chemical properties.
5-Aminopyrimidine: Shares the amino group at the 5-position, making it structurally similar to 5-Aminopyrimidine-2-carboxamide.
Uniqueness: 5-Aminopyrimidine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
5-aminopyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,6H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNGGBTDFQAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480852 | |
| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-97-7 | |
| Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


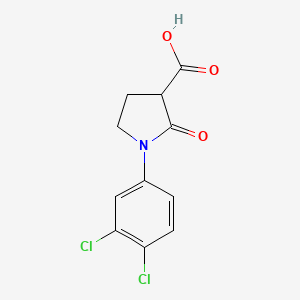


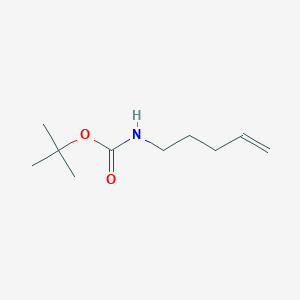
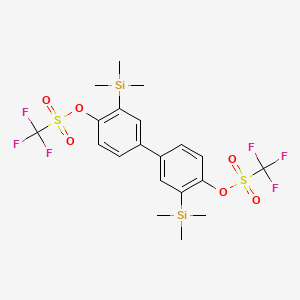
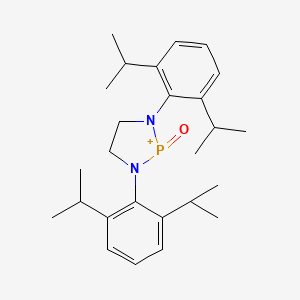
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)
